molecular formula C16H12ClN3O4 B3010214 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide CAS No. 1100788-29-1

1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide

Cat. No. B3010214
CAS RN: 1100788-29-1
M. Wt: 345.74
InChI Key: UICBOBIJGUDFHV-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives, including “1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide”, has been a focus of many researchers . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Derivatives : Research indicates that derivatives of indoline-2-carboxamide, such as 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide, can be synthesized through various chemical reactions. For instance, the reduction of indole-2-carboxamide to indoline-2-carboxamide and its subsequent hydrolysis has been explored, highlighting the chemical versatility of these compounds (Hudson & Robertson, 1967).

  • Heterocyclic Chemistry : The compound is part of a broader category of chemicals used in the synthesis of novel heterocyclic structures. Research has demonstrated the creation of unique heterocyclic ring systems using similar compounds, which are significant in medicinal chemistry (Mckenney & Castle, 1987).

  • Isocyanate Carboxamide Intermediates : Studies also show the role of similar indoline derivatives in forming isocyanate carboxamide intermediates, which are crucial in various synthetic chemical reactions (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

  • One-Pot Synthesis Methods : Research on the one-pot synthesis methods for 2-amino-indole-3-carboxamides, which include similar compounds, highlights the efficiency and potential for streamlined chemical production (Wang, Herdtweck, & Dömling, 2011).

Biological and Pharmacological Studies

  • Biological Activity Studies : Several studies have investigated the biological activities of derivatives of indoline-2-carboxamide. For example, novel carboxamides synthesized from similar compounds have been evaluated for their insecticidal and fungicidal activities, demonstrating potential applications in agricultural and pharmaceutical industries (Zhu et al., 2014).

  • Dopamine Receptor Binding Affinity : Research into the binding affinity of structural analogues of indoline-2-carboxamide for dopamine D(2)-like receptors provides insights into potential therapeutic applications for psychiatric and neurological disorders (Pinna et al., 2002).

  • Allosteric Modulation of Receptors : The study of chemical functionalities of indole-2-carboxamides, including similar compounds, for allosteric modulation of cannabinoid receptors, highlights their significance in neuropharmacology and potential therapeutic applications (Khurana et al., 2014).

  • Antioxidant Activity : Compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which bear resemblance in structure, have been synthesized and identified as potent antioxidants, suggesting potential for pharmaceutical use (Tumosienė et al., 2019).

  • Anti-Inflammatory and Analgesic Activities : Research on new carboxamides derived from imidazo[2,1-b]thiazole, carrying groups similar to 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide, reveals their potential anti-inflammatory and analgesic activities, important for drug development (Soyer Can et al., 2021).

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This mechanism of action gives unique inhibitory properties to these compounds .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection .

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents . Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(2-chloro-5-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-12-6-5-10(20(23)24)8-11(12)16(22)19-13-4-2-1-3-9(13)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICBOBIJGUDFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide

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